molecular formula C16H36O9P2 B609894 PEG3-bis-(ethyl phosphonate) CAS No. 160625-24-1

PEG3-bis-(ethyl phosphonate)

Cat. No. B609894
M. Wt: 434.4
InChI Key: ZWTMAYYRMOPOCM-UHFFFAOYSA-N
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Description

PEG3-bis-(ethyl phosphonate) is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .


Synthesis Analysis

PEG3-bis-(ethyl phosphonate) can be used in the synthesis of a series of PROTACs . It is a PEG-based PROTAC linker .


Molecular Structure Analysis

The molecular weight of PEG3-bis-(ethyl phosphonate) is 434.4 . The molecular formula is C16H36O9P2 . The structure contains a total of 62 bonds, including 26 non-H bonds, 2 multiple bonds, 20 rotatable bonds, 2 double bonds, 3 aliphatic ethers, and 2 phosphonates .


Chemical Reactions Analysis

As a PEG-based PROTAC linker, PEG3-bis-(ethyl phosphonate) can be used in the synthesis of PROTACs .


Physical And Chemical Properties Analysis

The molecular weight of PEG3-bis-(ethyl phosphonate) is 434.4 . The molecular formula is C16H36O9P2 .

Scientific Research Applications

Synthesis and Functionalization

PEG3-bis-(ethyl phosphonate) and its derivatives are often synthesized and functionalized for various scientific applications. For instance, bis[(dimethoxyphosphoryl)methyl)]amino- and bis(phosphonomethyl)amino-terminated poly(ethylene glycol) (PEG) derivatives have been synthesized using adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures (Turrin, Hameau, & Caminade, 2012). Similarly, polyphosphonate ligands have been synthesized with functionalized PEG side chains for designing hybrid nanoparticles, useful in phototherapy studies (Monteil et al., 2018).

Biomedical Applications

In biomedical research, PEG3-bis-(ethyl phosphonate) derivatives show promise in targeted drug delivery and imaging. For example, bisphosphonate (BP) compounds, with their high affinity to bone minerals, have been used in the engineering of biodegradable BP nanoparticles for bone targeting (Rudnick-Glick et al., 2015). These nanoparticles have dual functionalities: attachment of dyes or drugs and chelation to bone mineral hydroxyapatite.

Imaging and Detection

The potential of PEG3-bis-(ethyl phosphonate) derivatives in imaging applications, such as the detection of bone microcracks using monophosphonated carbon dots, has been explored (Ostadhossein et al., 2018). These compounds exhibit strong binding to hydroxyapatite, enabling precise imaging of bone structures.

Tribology and Material Science

In tribology and material science, PEG3-bis-(ethyl phosphonate) derivatives are used as additives for lubrication. For example, phosphonate ionic liquids have been shown to improve the tribological performances of base oils, with competitive adsorption playing a key role in their effectiveness (Han et al., 2016).

Nanotechnology and Surface Modification

In nanotechnology, PEG3-bis-(ethyl phosphonate) derivatives are utilized for the surface modification of nanoparticles. This is evident in the synthesis of heterobifunctional PEG derivatives for modifying gold nanoparticles, aiding in drug targeting applications (Zayed & Tessmar, 2012).

Safety And Hazards

PEG3-bis-(ethyl phosphonate) is not classified as a hazard . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

As a PEG-based PROTAC linker, PEG3-bis-(ethyl phosphonate) exhibits great potential in PROTAC synthesis . It can be used for drug delivery .

properties

IUPAC Name

1-(2-diethoxyphosphorylethoxy)-2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36O9P2/c1-5-22-26(17,23-6-2)15-13-20-11-9-19-10-12-21-14-16-27(18,24-7-3)25-8-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTMAYYRMOPOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PEG3-bis-(ethyl phosphonate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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